molecular formula C14H17ClN4O4 B11521967 N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-chloroacetamide

N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-chloroacetamide

Cat. No.: B11521967
M. Wt: 340.76 g/mol
InChI Key: SNZVCUHQEVLAFL-UHFFFAOYSA-N
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Description

N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-chloroacetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-chloroacetamide typically involves multiple steps. One common method starts with the reaction of 4-acetylpiperazine with 2-nitroaniline to form an intermediate compound. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-chloroacetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C14H17ClN4O4

Molecular Weight

340.76 g/mol

IUPAC Name

N-[5-(4-acetylpiperazin-1-yl)-2-nitrophenyl]-2-chloroacetamide

InChI

InChI=1S/C14H17ClN4O4/c1-10(20)17-4-6-18(7-5-17)11-2-3-13(19(22)23)12(8-11)16-14(21)9-15/h2-3,8H,4-7,9H2,1H3,(H,16,21)

InChI Key

SNZVCUHQEVLAFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)CCl

Origin of Product

United States

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